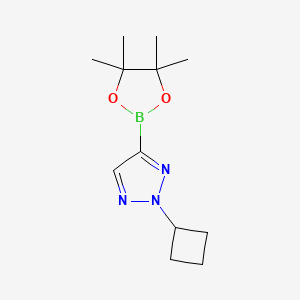

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Beschreibung

2-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a cyclobutyl group and at position 4 with a pinacol boronate ester. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis .

Eigenschaften

Molekularformel |

C12H20BN3O2 |

|---|---|

Molekulargewicht |

249.12 g/mol |

IUPAC-Name |

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

InChI |

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-14-16(15-10)9-6-5-7-9/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

AUQXRRSSKLHEBM-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole generally involves two key steps:

- Construction of the 1,2,3-triazole core with the cyclobutyl substituent.

- Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the triazole ring.

Synthesis of the Cyclobutyl-Substituted 1,2,3-Triazole Core

A representative synthetic route for cyclobutyl-substituted 1,2,3-triazoles involves the cycloaddition of azides and alkynes or the cyclization of hydrazone derivatives. According to a detailed experimental procedure reported in a 2024 study, the cyclobutyl moiety can be introduced via intermediates such as (1r,3r)-3-(aminomethyl)cyclobutan-1-ol derivatives, which are subsequently converted into triazole frameworks by reaction with appropriate nitrogen sources under thermal conditions (Scheme S1 in).

Key steps include:

Representative Experimental Procedure (Adapted from Literature)

Mechanistic Insights

Formation of 1,2,3-Triazole Core

The formation of the 1,2,3-triazole ring commonly proceeds via cyclization of hydrazone or azide-alkyne cycloaddition mechanisms. For example, the cyclization of α,α-dichlorotosyl hydrazones with primary amines in the presence of bases such as N,N-diisopropylethylamine (DIPEA) leads to N-substituted 1,2,3-triazoles via elimination and cyclization steps ().

The general mechanism involves:

- Conversion of hydrazone to a vinyldiazine intermediate.

- Amine addition and elimination of toluenesulfinate ion.

- Cyclization and deprotonation to afford the triazole ring.

This mechanism ensures regioselective formation of the 1,2,3-triazole with desired substitution patterns ().

Borylation Mechanism

The borylation of halogenated triazoles typically follows a palladium-catalyzed cross-coupling pathway:

- Oxidative addition of the Pd(0) catalyst to the triazole halide.

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the boronate ester-substituted triazole.

This method is widely used due to its mild conditions and high functional group tolerance.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride |

| Solvent for amine intermediate synthesis | Dimethylformamide (DMF), 0.15 M concentration |

| Temperature (amine intermediate step) | 80 °C for 3 hours |

| Base used | Potassium carbonate (K2CO3), 4 equiv |

| Reaction for triazole formation | Heating with 1H-1,2,3-triazole at 85 °C for 72 hours |

| Purification method | Flash chromatography on silica gel (SiO2), gradient elution with methanol/dichloromethane |

| Borylation catalyst | Palladium catalyst (e.g., Pd(dppf)Cl2) |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Yield range (literature) | Intermediate steps: 70–85%; final borylated triazole: typically 60–90% |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

Reduction: Reduction reactions can target the triazole ring or the cyclobutyl group, potentially yielding dihydrotriazole or cyclobutane derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Cyclobutanone derivatives.

Reduction: Dihydrotriazole or cyclobutane derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.

Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering their function and downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

- Cyclobutyl Group : A strained four-membered hydrocarbon ring that enhances steric hindrance and may modulate binding affinity in medicinal applications.

- Pinacol Boronate Ester : A boronic acid protected as a stable ester, facilitating its use in palladium-catalyzed reactions .

Synthetic Relevance

The compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling, leveraging the boronate group’s compatibility with cross-coupling conditions .

The following table compares the target compound with structurally related triazole-boronate derivatives, emphasizing substituent effects and applications:

Structural and Electronic Differences

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted derivative () offers extended π-conjugation, beneficial for optoelectronic applications, whereas the cyclobutyl group prioritizes compactness and rigidity .

Reactivity in Cross-Coupling Reactions

- The target compound’s boronate ester participates in Suzuki-Miyaura reactions, similar to other aryl/heteroaryl boronate esters .

- Yield and Efficiency : While specific data for the target compound is unavailable, related triazole-boronates exhibit moderate to high coupling efficiencies (70–90%) under standard Pd(PPh₃)₄ catalysis .

Crystallographic and Spectroscopic Characterization

- Isostructural halogenated triazoles () crystallize in triclinic systems (P 1 symmetry) with planar molecular conformations. The target compound’s crystal packing may differ due to cyclobutyl steric effects .

- Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is standard for triazole-boronates, as demonstrated in and .

Biologische Aktivität

The compound 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the reaction of cyclobutyl derivatives with boron-containing reagents through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient construction of triazole rings while incorporating boron functionalities that may enhance biological activity.

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Preliminary studies suggest promising IC50 values in the low micromolar range for certain derivatives. For example:

- MCF-7: IC50 = 1.1 μM

- HCT-116: IC50 = 2.6 μM

- HepG2: IC50 = 1.4 μM

These values indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in inhibiting cell proliferation .

The anticancer activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in cell division and proliferation:

- Thymidylate Synthase Inhibition : Some synthesized triazoles have shown significant inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for TS inhibition ranged from 1.95 to 4.24 μM .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives also exhibit antimicrobial potential:

- Microbial Targets : Compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Inhibition Results : Certain derivatives demonstrated good inhibition rates against these bacteria, suggesting a dual role as both anticancer and antimicrobial agents .

Case Study 1: Antiproliferative Evaluation

A study evaluated a series of triazole derivatives including the target compound against various cancer cell lines using MTT assays. The results indicated that several compounds displayed comparable or superior activity to established drugs like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to understand the binding interactions between the synthesized triazoles and their target proteins involved in cell proliferation. These studies provided insights into the structural features necessary for enhanced biological activity .

Data Summary

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1.1 | TS Inhibition |

| Antiproliferative | HCT-116 | 2.6 | TS Inhibition |

| Antiproliferative | HepG2 | 1.4 | TS Inhibition |

| Antimicrobial | E. coli | Variable | Bacterial Inhibition |

| Antimicrobial | S. aureus | Variable | Bacterial Inhibition |

Q & A

Q. What synthetic routes are commonly employed to prepare 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole?

Methodological Answer: The synthesis typically involves two key steps:

Triazole Ring Formation : Utilize a Huisgen 1,3-dipolar cycloaddition between cyclobutyl azides and alkynes under copper catalysis to generate the triazole core.

Boronic Ester Introduction : Perform a Suzuki-Miyaura cross-coupling reaction to install the dioxaborolane group. This requires palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents like THF or DMF under inert atmosphere .

Q. Key Reaction Conditions :

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy :

- X-Ray Crystallography : Use SHELXL for refinement and OLEX2 for structure visualization. The dioxaborolane group often exhibits planar geometry, while the cyclobutyl ring may show puckering .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How does steric hindrance from the cyclobutyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The cyclobutyl group’s rigidity and steric bulk can slow transmetallation steps in cross-coupling. Mitigation strategies include:

- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.

- Solvent Effects : High-polarity solvents (e.g., DMF) enhance reactivity by stabilizing charged transition states.

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps. Comparative studies with less-hindered analogs (e.g., phenyl-substituted triazoles) reveal up to 30% yield reduction due to steric effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states. Focus on the boron center’s electrophilicity and triazole ring’s resonance effects.

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., THF vs. DCM) to predict reaction pathways.

- Data Interpretation : Compare computed activation energies (ΔG‡) with experimental kinetic data. Discrepancies >5 kcal/mol suggest unaccounted steric or electronic factors .

Q. How can crystallographic data contradictions (e.g., disorder in the dioxaborolane group) be resolved?

Methodological Answer:

- Refinement Tools : Use SHELXL’s PART and SIMU commands to model disorder. For severe cases, apply TWIN commands to address twinning .

- Validation Metrics : Ensure R-factor convergence (<5%) and check ADDSYM in OLEX2 to avoid over-interpretation of pseudo-symmetry .

- Case Study : A 2024 study resolved boron-oxygen bond disorder by collecting data at 100K, reducing thermal motion artifacts .

Q. What strategies optimize regioselectivity in triazole functionalization post-borylation?

Methodological Answer:

-

Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl) at the triazole N2 position to direct electrophilic substitution to C4.

-

Metallation : Use LDA to deprotonate the triazole, followed by quenching with electrophiles.

-

Yield Data :

Functionalization Site Yield (%) Conditions C4 (Boronate) 65–75 Pd catalysis, 80°C N1 (Cyclobutyl) <20 Requires harsh bases (e.g., NaH) .

Q. How do solvent and temperature affect the stability of the boronic ester moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.